4-Butoxy-3-hydroxyphenylacetic Acid 4-Butoxy-3-hydroxyphenylacetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494984
InChI: InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

4-Butoxy-3-hydroxyphenylacetic Acid

CAS No.:

Cat. No.: VC16494984

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-3-hydroxyphenylacetic Acid -

Specification

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name 2-(4-butoxy-3-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15)
Standard InChI Key ROKPIYIGWJSUCD-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C=C(C=C1)CC(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of 4-Butoxy-3-hydroxyphenylacetic Acid is 2-(4-butoxy-3-hydroxyphenyl)acetic acid, reflecting its branched ether linkage and hydroxylated aromatic system . Key identifiers include:

PropertyValue
Molecular FormulaC12H16O4\text{C}_{12}\text{H}_{16}\text{O}_{4}
Molecular Weight224.25 g/mol
Canonical SMILESCCCCOC1=C(C=C(C=C1)CC(=O)O)O
InChI KeyROKPIYIGWJSUCD-UHFFFAOYSA-N

The SMILES notation highlights the butoxy chain (-OCCCC) attached to the aromatic ring, which influences solubility and reactivity . X-ray crystallography studies of analogous compounds suggest that the planar aromatic system and hydrogen-bonding capacity of the hydroxyl group contribute to solid-state packing efficiency .

Spectroscopic Profiles

While direct spectroscopic data for 4-Butoxy-3-hydroxyphenylacetic Acid remains scarce, inferences can be drawn from related hydroxyphenylacetic acids:

  • IR Spectroscopy: Expected O-H stretch (~3200 cm1^{-1}), carboxylic acid C=O (~1700 cm1^{-1}), and aromatic C=C (~1500 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR would show aromatic protons as a multiplet (δ 6.5–7.5 ppm), butoxy methylene protons (δ 3.4–4.1 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through sequential functionalization of phenylacetic acid precursors:

Etherification-Hydroxylation Strategy

  • Esterification: Protection of the carboxylic acid group using methyl or ethyl chlorides.

  • Friedel-Crafts Alkylation: Introduction of the butoxy group via reaction with 1-bromobutane in the presence of AlCl3_3.

  • Hydroxylation: Selective meta-hydroxylation using hydroxylamine-O-sulfonic acid .

  • Deprotection: Acidic hydrolysis to regenerate the carboxylic acid .

This method yields approximately 68–85% purity, requiring chromatographic purification for pharmaceutical-grade material .

Alternative Pathway via Diazotization

A less common approach involves diazotization of 4-aminophenylacetic acid followed by hydrolysis, though this introduces risks of byproduct formation :
4-NH2-C6H4CH2COOHNaNO2,H2SO4Diazonium saltH2O4-HO-C6H4CH2COOH\text{4-NH}_2\text{-C}_6\text{H}_4\text{CH}_2\text{COOH} \xrightarrow{\text{NaNO}_2, \text{H}_2\text{SO}_4} \text{Diazonium salt} \xrightarrow{\text{H}_2\text{O}} \text{4-HO-C}_6\text{H}_4\text{CH}_2\text{COOH}
Subsequent butoxylation proceeds via Williamson ether synthesis.

Industrial-Scale Production Challenges

Key challenges include:

  • Regioselectivity: Ensuring exclusive meta-hydroxylation without ortho/byproduct formation.

  • Purification: Removal of unreacted butanol and acidic byproducts requires fractional crystallization at controlled pH .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL at 25°C due to hydrophobic butoxy chain .

  • logP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • pKa: Carboxylic acid proton ≈ 3.8; phenolic hydroxyl ≈ 9.2 .

Thermal Stability

Differential scanning calorimetry (DSC) of analogues shows decomposition onset at 180–200°C, suggesting that the butoxy group enhances thermal stability compared to shorter-chain derivatives .

Biological Activities and Mechanisms

Anti-Inflammatory Action

In murine macrophage models, 4-Butoxy-3-hydroxyphenylacetic Acid reduced IL-6 and TNF-α production by 40–60% at 50 μM, comparable to ibuprofen . Mechanistic studies propose cyclooxygenase-2 (COX-2) inhibition via competitive binding to the arachidonic acid pocket .

Antioxidant Capacity

Using the DPPH assay, the compound showed an EC50_{50} of 120 μM, attributable to hydrogen atom transfer from the phenolic hydroxyl .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in synthesizing:

  • β-Lactam Antibiotics: Side-chain modification of cephalosporins.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of arylpropionic acid derivatives .

Agrochemical Research

Patent literature discloses derivatives as plant growth regulators, enhancing drought resistance in Arabidopsis thaliana by up to 30% .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulalogPCOX-2 IC50_{50} (μM)
4-Butoxy-3-hydroxyphenylacetic AcidC12_{12}H16_{16}O4_42.318.5
4-Hydroxyphenylacetic AcidC8_8H8_8O3_31.1>100
IbuprofenC13_{13}H18_{18}O2_23.55.2

The butoxy group enhances membrane permeability compared to 4-Hydroxyphenylacetic Acid, while maintaining lower hepatotoxicity than ibuprofen .

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